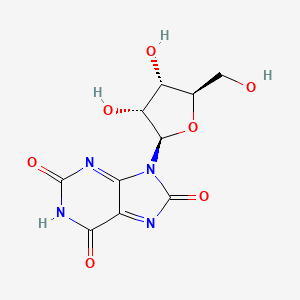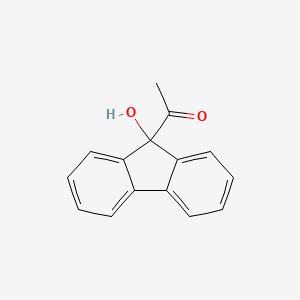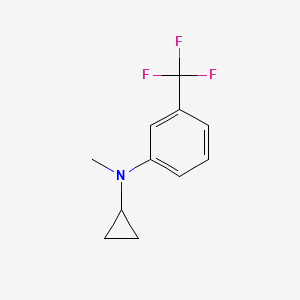
Cyclopropaneethanol, 2,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropaneethanol, 2,2-diphenyl- is an organic compound characterized by a cyclopropane ring attached to an ethanol group, with two phenyl groups attached to the second carbon of the ethanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropaneethanol, 2,2-diphenyl- typically involves the cyclopropanation of an appropriate precursor, followed by functional group transformations. One common method involves the reaction of diphenylacetaldehyde with diazomethane to form the cyclopropane ring, followed by reduction to yield the ethanol derivative . The reaction conditions often require the use of a catalyst, such as rhodium or copper complexes, to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of cyclopropaneethanol, 2,2-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropaneethanol, 2,2-diphenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Cyclopropaneethanol, 2,2-diphenyl- can be converted to cyclopropaneethanal, 2,2-diphenyl- or cyclopropaneethanoic acid, 2,2-diphenyl-.
Reduction: The reduction process yields cyclopropaneethanol, 2,2-diphenyl-.
Substitution: Substituted derivatives of cyclopropaneethanol, 2,2-diphenyl- with various functional groups on the phenyl rings.
Applications De Recherche Scientifique
Cyclopropaneethanol, 2,2-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropaneethanol, 2,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropaneethanol: Lacks the diphenyl groups, resulting in different chemical and physical properties.
Diphenylethanol: Lacks the cyclopropane ring, affecting its reactivity and applications.
Cyclopropaneethanol, 2,2-dimethyl-: Substitutes the phenyl groups with methyl groups, leading to different steric and electronic effects.
Uniqueness
The combination of these structural features makes it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
38674-45-2 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
2-(2,2-diphenylcyclopropyl)ethanol |
InChI |
InChI=1S/C17H18O/c18-12-11-16-13-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2 |
Clé InChI |
YUYSIBOARIIHOF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



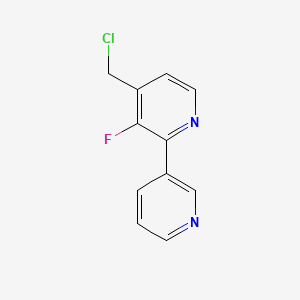

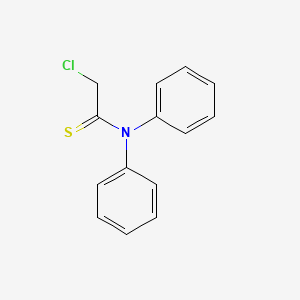

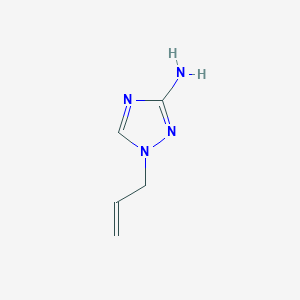
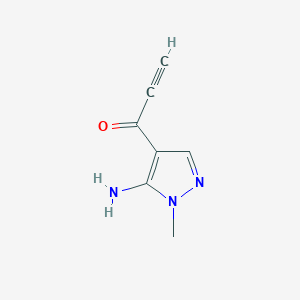
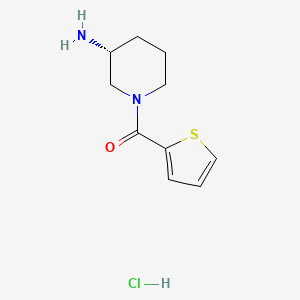
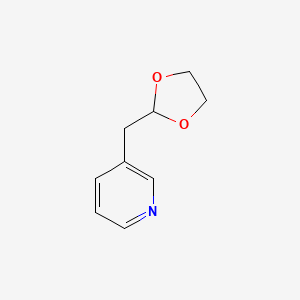
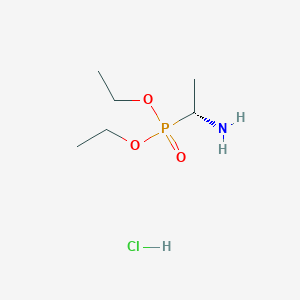
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13146637.png)
